Product packaging for Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline(Cat. No.:CAS No. 163256-34-6)

Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline

Cat. No.: B574960
CAS No.: 163256-34-6
M. Wt: 193.209
InChI Key: GQXAPPQWPHZBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline is a sophisticated, polycyclic aromatic heterocycle of significant interest in advanced chemical and pharmacological research. Its intricate fused ring system is structurally analogous to purine bases, allowing it to interact with biological macromolecules. This property makes it a compelling scaffold for investigating novel therapeutic agents. Compounds within the imidazopyridine and pyrroloquinoline families are extensively studied for their potent biological activities, including serving as DNA intercalators and kinase inhibitors in anticancer research , and as immunostimulants that act on Toll-like receptors (TLRs) . Furthermore, related tetracyclic heterocycles are known to exhibit strong fluorescence, suggesting potential for this compound in developing fluorescent probes, sensors, or organic light-emitting materials . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7N3 B574960 Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline CAS No. 163256-34-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163256-34-6

Molecular Formula

C12H7N3

Molecular Weight

193.209

InChI

InChI=1S/C12H7N3/c1-2-9-11-8(3-4-13-11)6-10-12(9)15(5-1)7-14-10/h1-7H

InChI Key

GQXAPPQWPHZBOU-UHFFFAOYSA-N

SMILES

C1=CN2C=NC3=C2C(=C1)C4=NC=CC4=C3

Synonyms

Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline (9CI)

Origin of Product

United States

Synthetic Methodologies for Imidazo 4,5,1 Ij Pyrrolo 2,3 F Quinoline and Analogues

Strategies for the Construction of the Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline Core Ring System

The assembly of the polycyclic this compound framework requires sophisticated strategies that can efficiently form multiple rings. Key approaches include tandem reactions that create several bonds in a single sequence, pericyclic reactions, classic named reactions adapted for complex substrates, and multi-component reactions that build complexity from simple precursors.

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, are highly efficient for building complex molecules. Annulative functionalization is a powerful strategy for constructing fused heterocyclic systems. For instance, a catalyst-free approach to a novel imidazole-pyrrolo[1,2-a]pyrazine hybrid has been developed from the reaction of β-enaminone with propargylamine. nih.gov This reaction proceeds through a regioselective conjugate substitution followed by cycloisomerization, forming two heterocyclic moieties (pyrazine and imidazole) through the successive creation of three C-N bonds. nih.gov

Another relevant strategy is the [4+2] annulation, a type of cycloaddition, which is a common method for synthesizing quinoline (B57606) derivatives. nih.gov This approach can involve a direct Diels-Alder reaction or sequential condensation and cyclization reactions. nih.gov For example, the reaction of 2-azidobenzaldehydes with various dienophiles can lead to substituted quinolines through dehydrative aromatization or other cyclization pathways. nih.gov The synthesis of pyrrolo[1,2-b]pyridazines has also been achieved via a 1,3-dipolar cycloaddition between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles, demonstrating the utility of cycloaddition reactions in forming fused pyrrole (B145914) rings. mdpi.com

In a multi-step synthesis of complex polycyclic systems, including thienopyrimido-triazolo-pyrrolo-quinoxalines, various cyclization reactions are employed. For example, a pyrrolotriazolothienopyrimidine-4,7-dione was reacted with o-phenylene-diamine to form a 2-benzoyl-3-methyl-8,13-dihydrothieno[2‴,3‴:4″,5″] pyrimido[1″,2″:2′,3′] nih.govmdpi.comnih.govtriazolo [1′,5′:1,2]pyrrolo[3,4-b]quinoxaline-4,7-dione, showcasing the construction of a fused pyrrolo-quinoxaline system. nih.gov

Electrocyclic reactions are a class of pericyclic rearrangements where a pi bond is converted into a sigma bond (ring-closing) or vice versa (ring-opening), proceeding through a single cyclic transition state. wikipedia.org These reactions are stereospecific and can be initiated either thermally or photochemically. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome (conrotatory or disrotatory) is governed by the Woodward-Hoffmann rules and depends on the number of π-electrons and the reaction conditions. masterorganicchemistry.com

A synthetically useful electrocyclic reaction is the Nazarov cyclization, a cationic 4π thermal reaction of a conjugated dienone that generates a cyclopentenone product. libretexts.org While not directly forming the target heterocycle, the principles of controlling ring formation via orbital symmetry are broadly applicable. In biosynthesis, for example, the oxepine ring of aranotin (B1665163) is formed via a 6π disrotatory ring-opening electrocyclization of an arene oxide intermediate. wikipedia.org

The thermal ring-opening of benzocyclobutene to form ortho-quinodimethane, which can be trapped by a dienophile, is another classic example of an electrocyclic reaction used in synthesis. wikipedia.org Such strategies could be envisioned for the construction of the quinoline portion of the target molecule, where a suitably substituted precursor undergoes a controlled electrocyclization to form the fused pyridine (B92270) ring. The stereospecificity of these reactions allows for precise control over the geometry of the resulting products. masterorganicchemistry.comlibretexts.org

The Pictet-Spengler reaction, first discovered in 1911, is a cornerstone reaction for synthesizing tetrahydroisoquinolines and related fused heterocycles. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring. wikipedia.org Modifications to this reaction have expanded its scope to include the synthesis of complex fused imidazoquinolines.

One significant modification involves using solid-phase synthesis. A strategy for producing imidazoquinoxalines on a solid support has been described where an N-1 linked aromatic amine of imidazole (B134444) reacts with an aldehyde, followed by oxidation to yield the fused product. nih.gov This approach facilitates purification and allows for combinatorial library synthesis.

Another modification employs different catalysts and reaction conditions to improve yields and versatility. For instance, Yb(OTf)₃ has been used as a catalyst for the synthesis of 1,4-diaryl substituted imidazo[4,5-c]quinolines. researchgate.net An even more expeditious route utilizes microwave assistance for a one-pot sequential synthesis of pyrido fused imidazo[4,5-c]quinolines. rsc.org This method involves the reduction of a nitro group to an amine, followed by a Pictet-Spengler cyclization with various aldehydes in a green solvent, demonstrating high efficiency and a broad substrate scope. rsc.org

Catalyst/ConditionSubstrate 1Substrate 2ProductYieldReference
Yb(OTf)₃, NitrobenzeneSubstituted 1-phenyl-1H-imidazol-4-amineAromatic Aldehydes1,4-Disubstituted imidazo[4,5-c]quinolinesGood researchgate.net
Microwave, Green MediaImidazo[1,2-a]pyridine-amineSubstituted AldehydesPyrido fused imidazo[4,5-c]quinolinesHigh rsc.org
Solid-Phase (Resin)Resin-bound imidazole aromatic amineAldehydesImidazoquinoxalinesHigh nih.gov

This table presents selected examples of modified Pictet-Spengler reactions for synthesizing fused imidazoquinoline analogues.

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.gov This approach is valued for its atom economy, high yields, and operational simplicity. nih.gov

Various MCRs have been developed for the synthesis of quinoline-based fused heterocycles. The synthesis of pyrimido[4,5-b]quinolines can be achieved through a one-pot, three-component reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by trityl chloride. nih.gov Similarly, 1H-pyrazolo[3,4-b]quinolines can be synthesized via a three-component reaction of 5-aminopyrazole, an aromatic aldehyde, and dimedone. mdpi.com These reactions build the quinoline core and introduce substitution in a single, efficient step.

The catalyst often plays a crucial role in these transformations. L-proline has been investigated as a catalyst for the three-component synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. mdpi.com Brønsted acidic ionic liquids have also been employed as efficient and recyclable catalysts for the synthesis of benzo nih.govwikipedia.orgimidazo[1,2-a]pyrimidines under solvent-free conditions, highlighting a green chemistry approach to these complex structures. rsc.org

Functionalization and Derivatization Techniques

Once the core heterocyclic system is constructed, further functionalization is often necessary to modulate its properties. Regioselective reactions that introduce substituents at specific positions are of paramount importance.

Introducing alkyl and acyl groups at specific positions on the this compound scaffold can be achieved through various methods, often guided by the inherent electronic properties of the ring system or by using directing groups.

Electrophilic substitution reactions are a common method for functionalizing electron-rich heterocyclic systems. The synthesis of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline, an isomer of the target scaffold, was followed by electrophilic substitution reactions such as bromination, nitration, and acylation. researchgate.net Depending on the conditions, the attack could be directed to either the furan (B31954) ring or the quinoline fragment, demonstrating that regioselectivity can be controlled. researchgate.net For instance, acylation of 2-(thiophen-2-yl) nih.govresearchgate.netthiazolo[4,5-f]quinoline with acetic anhydride (B1165640) yielded a mixture of acetyl and acetoacetyl derivatives. researchgate.net

For less reactive systems or when high regioselectivity is required, directed metalation strategies are employed. A study on the imidazo[1,2-a]pyrazine (B1224502) scaffold demonstrated that regioselective metalations using bases like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl allow for the introduction of functional groups at specific positions. nih.gov The resulting organometallic intermediates can be quenched with various electrophiles to furnish polyfunctionalized heterocycles. nih.gov This powerful technique allows for the decoration of the heterocyclic core with a wide range of substituents in a controlled manner.

In the synthesis of imidazo[4,5-c]quinoline analogues, acylation of an amino group on the quinoline precursor is a key step before the final cyclization to form the imidazole ring. binghamton.edu This highlights the use of acylation as a strategic step in the build-up of the final heterocyclic system.

Reaction TypeReagent(s)SubstrateProductReference
AcylationAcetic Anhydride2-(Thiophen-2-yl)thiazolo[4,5-f]quinolineAcetyl and Acetoacetyl derivatives researchgate.net
MagnesiationTMPMgCl·LiCl6-Chloroimidazo[1,2-a]pyrazine3-Magnesiated intermediate nih.gov
ZincationTMP₂Zn·2MgCl₂·2LiCl6-Chloroimidazo[1,2-a]pyrazine5-Zincated intermediate nih.gov
AlkylationMethyl Iodide, KOH-DMSO2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinolineN-methyl derivatives researchgate.net

This table showcases examples of regioselective functionalization reactions on analogous fused heterocyclic systems.

Introduction of Diverse Substituents via Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

The functionalization of the imidazoquinoline core is crucial for developing analogues with diverse properties. Cross-coupling and nucleophilic aromatic substitution (SNAr) reactions are powerful tools for introducing a wide array of substituents.

Nucleophilic aromatic substitution is a common strategy for adding substituents to the quinoline framework. In the synthesis of polyphenolic imidazo[4,5-c]quinoline derivatives, a key step involves the ipso-displacement of a chloro group at the 4-position of the quinoline ring. nih.gov This reaction is carried out by treating the 4-chloro-3-nitroquinoline (B17048) intermediate with various substituted benzylamines in the presence of triethylamine (B128534) to yield the corresponding N-benzyl-3-nitroquinolin-4-amines. nih.gov This method demonstrates the feasibility of introducing amine-containing side chains, which can be pivotal for biological activity. nih.gov The general mechanism for SNAr involves the formation of a Meisenheimer complex as the rate-determining step. researchgate.net Kinetic studies on the reactions of amines with 1-fluoro-2,4-dinitrobenzene (B121222) have shown that hydrogen-bonding effects can promote the activation of both the electrophile and the nucleophile. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are also employed. For instance, the synthesis of biaryl compounds has been achieved through the Suzuki reaction of 2,3-dihaloquinolines with 2-bromophenylboronic acid, which serves as a precursor for further intramolecular cyclizations. nih.gov Furthermore, the development of building blocks containing both a stannyl (B1234572) group and a boronic ester allows for chemoselective one-pot reactions, exploiting the different reactivities of Stille and Suzuki-Miyaura cross-coupling protocols to introduce different aryl groups at specific positions. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on a Quinoline Core

Starting Material (Electrophile) Nucleophile Conditions Product Type Citation
4-Chloro-3-nitroquinoline derivative Substituted benzylamine Triethylamine, CH2Cl2, reflux N-benzyl-3-nitroquinolin-4-amine nih.gov
2-Chloro-3-bromoquinoline 2-Bromophenylboronic acid Pd catalyst 3-(2-Bromophenyl)-2-chloroquinoline nih.gov
1-Fluoro-2,4-dinitrobenzene Various amines Water N-substituted-2,4-dinitroaniline researchgate.net

Skeletal Rearrangements in Imidazoquinoline Synthesis

Skeletal rearrangements offer unique pathways to complex heterocyclic systems that may be difficult to access through conventional methods. An unprecedented skeletal rearrangement has been reported in the synthesis of 4-(1H-indol-3-yl)-N-aryl-4H-imidazo[4,5,1-ij]quinolin-2-amines. researchgate.net This transformation occurs when indole (B1671886) N-carboximidamides react with a base catalyst. researchgate.net The reaction proceeds through a cascade involving NH deprotonation, cleavage of a C-N bond in the indole ring, and the subsequent formation of new C-N and C-C bonds, all in a single step. researchgate.net This method tolerates a diverse set of functional groups, although electron-poor, sterically hindered, or base-sensitive substrates may result in poor yields or no product. researchgate.net

Catalytic Methods in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of imidazoquinoline scaffolds, with both metal-based and metal-free systems being widely used.

Metal catalysts are frequently employed to construct the imidazoquinoline ring system. Ytterbium triflate (Yb(OTf)₃) has been identified as an effective catalyst for the synthesis of 1,4-disubstituted imidazo[4,5-c]quinolines. researchgate.net

Copper catalysis is particularly prevalent in the synthesis of related fused heterocycles. A one-pot, three-component reaction to synthesize pyrido[2',1':2,3]imidazo[4,5-c]quinolines utilizes a copper-catalyzed amination step. nih.govnih.gov In this sequence, a 2-(2-bromophenyl)imidazo[1,2-a]pyridine (B2405432) intermediate undergoes amination with aqueous ammonia, catalyzed by copper(I) iodide (CuI) in the presence of 1,10-phenanthroline (B135089) as a ligand. nih.gov This is followed by an acid-catalyzed condensation with an aldehyde and subsequent oxidative dehydrogenation to yield the final tetracyclic product. nih.gov The use of CuI alone has been noted in other contexts to give moderate yields, highlighting the importance of co-catalysts or ligands in optimizing these reactions. beilstein-journals.org The versatility of copper catalysis is also shown in the synthesis of pyrrolo[1,2-c]quinazolines from 4-methylquinazolines and β-nitrostyrenes using copper acetate. nih.gov

Table 2: Examples of Metal-Catalyzed Synthesis of Imidazoquinoline Analogues

Catalyst System Reaction Type Substrates Product Citation
Yb(OTf)₃ Multi-component reaction - 1,4-Disubstituted imidazo[4,5-c]quinolines researchgate.net
CuI / 1,10-Phenanthroline One-pot sequential amination/cyclization 2-Aminopyridines, 2-bromophenacyl bromides, NH₃, aldehydes Pyrido[2',1':2,3]imidazo[4,5-c]quinolines nih.govnih.gov
Copper Acetate C(sp³)-H functionalization 4-Methylquinazolines, β-nitrostyrenes Pyrrolo[1,2-c]quinazolines nih.gov
Au(I)/Ag(I) Cascade C-N bond formation 2-(1H-benzo[d]imidazol-2-yl)anilines, 4-pentynoic acid Benzo rsc.orgmdpi.comimidazo[1,2-c]pyrrolo[1,2-a]quinazolinones nih.gov

Growing interest in green chemistry has spurred the development of metal-free synthetic methods. rsc.org These protocols often rely on inexpensive and environmentally benign reagents. researchgate.net An iodine-mediated decarboxylative cyclization has been developed for the synthesis of imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines. rsc.org This reaction proceeds under metal-free conditions and provides access to a variety of substituted products in moderate to good yields. rsc.org

Similarly, an efficient iodine-catalyzed cascade coupling protocol has been used to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline (B8520501) derivatives. rsc.org This metal-free process utilizes iodine as the catalyst and DMSO as the oxidant, proceeding via sp³ and sp² C-H cross-dehydrogenative coupling to afford the products in good to excellent yields. rsc.org

Both acids and bases are commonly used to catalyze key cyclization steps in the formation of imidazoquinoline frameworks.

Base-catalyzed reactions are integral to many synthetic routes. The synthesis of pyrido[2',1':2,3]imidazo[4,5-b]quinolines, for example, can be achieved via a base-catalyzed intramolecular cyclization. nih.gov In the synthesis of isoindolo[2,1-a]quinoline-5,11-dione (B11868051) derivatives, triethylamine (TEA) is used as a base catalyst to facilitate the reaction between 2-aminoacetophenones and phthalic anhydrides. nih.gov A base-catalyzed skeletal rearrangement of indole N-carboximidamides also provides access to the imidazo[4,5,1-ij]quinoline core. researchgate.net

Acid catalysis is equally important. The synthesis of imidazo[1,2-a]quinoxalines can be achieved via a microwave-assisted Pictet-Spengler reaction catalyzed by p-toluenesulfonic acid (p-TSA). mdpi.com A versatile two-step synthesis of imidazo[4,5,1-ij]quinolines employs a Povarov reaction (a three-component imino Diels-Alder cycloaddition) mediated by an acidic eutectic solvent like ChCl/ZnCl₂. researchgate.netrsc.org Furthermore, acid-promoted cyclization of N-acyliminium species can lead to the formation of fused pyrroloisoquinolinones. researchgate.net

Modern Synthetic Approaches

Contemporary approaches to the synthesis of imidazo[4,5,1-ij]quinoline and its analogues focus on efficiency, diversity, and environmental sustainability. A prominent modern strategy is the two-step, diversity-oriented synthesis of imidazo[4,5,1-ij]quinolines. rsc.org This method begins with a one-pot Povarov reaction mediated by a reusable deep eutectic solvent, followed by a reductive cyclization step using sodium dithionite, a green reducing agent. rsc.org This approach is lauded for its mild conditions, short reaction times, and scalability. rsc.org

One-pot, multi-component reactions are another hallmark of modern synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. nih.gov These methods, often catalyzed by metals like copper, combine several transformations such as condensation, amination, and cyclization, thus avoiding lengthy workup and purification of intermediates. nih.govnih.gov Domino protocols, which involve a cascade of reactions where each subsequent step is triggered by the functionality formed in the previous one, are also powerful tools for building the quinoline scaffold under metal-free conditions. rsc.orgresearchgate.net These modern strategies provide efficient, atom-economical, and often environmentally friendly routes to this important class of heterocyclic compounds. rsc.orgnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of complex molecules. benthamdirect.comnih.gov This technique often leads to significant reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. benthamdirect.com

A notable application of microwave technology is in the synthesis of imidazo[4,5,1-ij]quinolines. One such method involves a microwave-assisted reductive cyclocondensation. This key step is part of a two-step, diversity-oriented synthesis that begins with a deep eutectic solvent-mediated one-pot Povarov reaction to form 8-nitrotetrahydroquinolines. The subsequent step utilizes microwave irradiation for the reductive cyclocondensation with various aldehydes to yield the final imidazo[4,5,1-ij]quinoline scaffold. nih.gov This methodology is lauded for its mild reaction conditions, short reaction times, and energy efficiency. nih.gov

In a related context, a one-pot sequential microwave-assisted methodology has been developed for the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinolines. bohrium.comrsc.org This process involves the reaction of 2-aminopyridines, 2-bromophenacyl bromides, and various aldehydes in a green medium. bohrium.com The key features of this protocol are its mild reaction conditions, one-pot nature, and broad substrate scope, which also extends to heteroaromatic and aliphatic aldehydes, all proceeding in good yields. rsc.org The synthesis of various pyrrolo[3,4-c]quinoline-1,3-diones has also been achieved through a microwave-assisted cascade reaction, highlighting the versatility of this technology in synthesizing related heterocyclic systems. nih.gov

The general procedure for a microwave-assisted synthesis of pyridoimidazole fused quinolines involves placing a solution of the precursor (e.g., 2-(-2-bromophenyl)imidazo[1,2-a]pyridine), an aldehyde, trimethylsilyl (B98337) azide (B81097) (TMSN3), and a copper(I) iodide (CuI) catalyst in a reaction vial. rsc.org The vial is then subjected to microwave irradiation at a specific temperature for a short duration, typically around 15 minutes. rsc.org

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocycles

Starting Materials Product Reaction Conditions Key Advantages Reference
8-Nitrotetrahydroquinolines, Aldehydes Imidazo[4,5,1-ij]quinolines Microwave-assisted reductive cyclocondensation Mild conditions, Short reaction time, Energy-efficient nih.gov
2-Aminopyridines, 2-Bromophenacyl bromides, Aldehydes Pyrido[2′,1′:2,3]imidazo[4,5-c]quinolines Microwave irradiation in green media One-pot, Broad substrate scope, Good yields bohrium.comrsc.org
Isatins, β-Ketoamides Pyrrolo[3,4-c]quinoline-1,3-diones Microwave-assisted cascade reaction in [Bmim]BF4/toluene Rapid synthesis, High yields, Facile product separation nih.gov

Solvent-Free and Environmentally Benign Methodologies

The development of solvent-free and environmentally benign synthetic methods is a cornerstone of green chemistry. These approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency.

Another example of an environmentally friendly approach is the ultrasound-assisted synthesis of hybrid quinoline-imidazole derivatives. nih.gov Ultrasound irradiation offers significant benefits in terms of reduced reaction times, lower energy consumption, and high yields, making it an eco-friendly method. nih.gov This technique has been successfully applied to both the N-alkylation of the imidazole ring and subsequent cycloaddition reactions. nih.gov

Furthermore, solvent-free and catalyst-free synthesis has been reported for fused bis-heterocycles containing imidazo[1,2-a]pyridine (B132010) and tetrazolo[1,5-a]quinoline (B14009986) frameworks. researchgate.net This one-pot process proceeds under eco-friendly conditions, typically involving heating the neat reactants. researchgate.net

Table 2: Environmentally Benign Synthetic Approaches

Target Compound/Analogue Methodology Key Green Features Reference
Imidazo[4,5,1-ij]quinolines Deep eutectic solvent-mediated Povarov reaction followed by reductive cyclization Reusable solvent, Green reducing agent, Use of renewable substrates nih.govresearchgate.net
Hybrid quinoline-imidazole derivatives Ultrasound-assisted synthesis Reduced reaction time, Lower energy consumption, High yields nih.gov

Synthesis of Specific this compound Analogues and Derivatives

The synthesis of specific analogues and derivatives of the core this compound structure is crucial for exploring structure-activity relationships and developing new compounds with tailored properties.

Imidazolo Analogues of Pyrroloquinoline Quinone (PQQ) and Esters

Pyrroloquinoline quinone (PQQ) is a vital oxidation-reduction cofactor. nih.gov The synthesis of its imidazolo analogues, where the pyrrole ring is replaced by an imidazole ring, is of significant interest for understanding the catalytic mechanism and biological activity of the native cofactor. nih.gov

Parallel syntheses have been developed for 2-hydro-, 2-methyl-, and 2-methoxycarbonylimidazo-7,9-dimethoxycarbonyl analogues of PQQ. nih.gov A modular synthesis approach has also been described for PQQ derivatives bearing methyl and ketone groups instead of carboxylic acid moieties. thieme-connect.de

The synthesis of monoesters of imidazopyrroloquinoline (IPQ), a compound derived from PQQ and amino acids, has also been reported. nih.gov Specifically, monoesters with the ester group at the C-9 position of IPQ have been synthesized. nih.gov These esters, along with PQQ monoesters, have been studied for their chemical stability and biological activities. nih.gov

Table 3: Synthesized Imidazolo Analogues of PQQ and Esters

Compound Description Synthetic Goal Reference
2-Hydro-, 2-methyl-, and 2-methoxycarbonylimidazo-7,9-dimethoxycarbonyl analogues of PQQ Imidazole ring replaces the pyrrole ring of PQQ with various substituents at the 2-position. To assess the role of the pyrrole ring in the catalytic function of PQQ. nih.gov
PQQ derivatives with methyl and ketone groups Carboxylic acid moieties are replaced with methyl and ketone groups. To develop new alcohol oxidation catalysts and redox sensors. thieme-connect.de

Amino-Substituted Tetracyclic Imidazo[4,5-b]pyridine Derivatives

A novel series of tetracyclic imidazo[4,5-b]pyridine derivatives with amino side chains has been designed and synthesized. nih.govprimescholars.com The synthesis of these compounds can be achieved through conventional organic synthesis methods as well as microwave-assisted techniques. primescholars.com The introduction of chosen amino side chains at different positions on the tetracyclic skeleton has been shown to significantly influence the biological activity of these compounds. nih.govprimescholars.com

The synthesis of these amino-substituted regioisomers is often achieved through uncatalyzed amination from the corresponding chloro-substituted precursors. nih.gov The position of the nitrogen atom within the pyridine nucleus has also been identified as a critical factor affecting the properties of these derivatives. nih.gov Furthermore, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines have been synthesized using standard organic synthesis methods, with the amidino derivatives often prepared from cyano precursors. mdpi.com

Table 4: Research Findings on Amino-Substituted Tetracyclic Imidazo[4,5-b]pyridine Derivatives

Synthetic Approach Key Structural Modifications Impact on Properties Reference
Conventional and Microwave-Assisted Synthesis Introduction of various amino side chains on the tetracyclic skeleton. Enhanced antiproliferative activity. nih.govprimescholars.com
Uncatalyzed Amination Substitution at different positions of the tetracyclic core. The position of the nitrogen in the pyridine ring significantly impacts activity. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of Imidazo 4,5,1 Ij Pyrrolo 2,3 F Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For complex heterocyclic systems like Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline derivatives, ¹H and ¹³C NMR are indispensable.

In the ¹H NMR spectra of related aromatic heterocycles, protons on the aromatic core typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of substituents and the positions of the nitrogen atoms. For instance, in 2-substituted benzimidazo[1,2-a]quinolines, aromatic protons show downfield shifts compared to their precursors. researchgate.net Protons on the imidazole (B134444) ring of an imidazo[1,2-a]pyridine (B132010) moiety, a related structural element, have also been assigned using 2D NMR techniques like NOESY and HMBC. researchgate.net

¹³C NMR spectroscopy provides direct insight into the carbon skeleton. Aromatic carbons in fused N-heterocycles typically appear in the δ 110-150 ppm range. bhu.ac.in The chemical shifts of carbons are sensitive to the presence of heteroatoms and substituents. For example, in quinoline (B57606) derivatives, the carbon atoms adjacent to the nitrogen atom are deshielded and appear at lower field. researchgate.net The analysis of various pyrrolo[1,2-b]pyridazine (B13699388) derivatives by ¹³C NMR has been crucial in confirming their structures. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Fused Heterocyclic Cores

Nucleus Typical Chemical Shift Range (ppm) Structural Insights
¹H (Aromatic)7.0 - 9.0Protons on the fused aromatic rings. Specific shifts depend on proximity to nitrogen atoms and substituent effects. oregonstate.edu
¹H (Imidazole)7.5 - 8.5Protons on the imidazole portion of the fused system. spectrabase.com
¹³C (Aromatic)110 - 150Carbons within the aromatic framework. oregonstate.edu
¹³C (C-N)140 - 160Carbons directly bonded to nitrogen, often shifted downfield. researchgate.netorganicchemistrydata.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For complex fused heterocycles, electrospray ionization (ESI) is a common technique.

The molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments are then used to induce fragmentation. The fragmentation of fused nitrogen-containing ring systems often involves characteristic cross-ring cleavages, particularly in pyridazine (B1198779) and pyrimidine (B1678525) rings. nih.gov The nature and position of substituents significantly influence the fragmentation pathways. nih.gov For example, in the analysis of pyridazino-quinolines, distinct fragmentation patterns were observed depending on the substituents. nih.gov The fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines is also heavily influenced by the substituents on the dihydrothiophene ring. arkat-usa.org

Interactive Data Table: Common Fragmentation Patterns in Fused N-Heterocycles

Fragmentation Type Description Significance
[M+H]⁺Protonated molecular ionConfirms the molecular weight of the compound. nih.gov
Cross-ring cleavageFission of bonds within a heterocyclic ringProvides information about the nature of the fused rings. nih.gov
Loss of small moleculesElimination of stable neutral molecules like N₂, CO, or HCNCharacteristic of specific heterocyclic moieties. nih.gov
Substituent fragmentationCleavage of bonds associated with substituents on the core structureHelps in identifying and locating substituents. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For aromatic systems like this compound, characteristic C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the fused aromatic rings typically appear in the 1650-1450 cm⁻¹ region. researchgate.netresearchgate.net The IR spectra of quinoline itself show characteristic absorptions for C-H out-of-plane bending motions. astrochem.org For derivatives with specific functional groups, additional characteristic peaks would be present. For example, a carbonyl (C=O) group would show a strong absorption between 1630 and 1800 cm⁻¹. masterorganicchemistry.com

Interactive Data Table: Characteristic IR Absorption Frequencies for Relevant Functional Groups

Functional Group Characteristic Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3100 - 3000Stretch
Alkane C-H3000 - 2850Stretch
C=C (Aromatic)1600 - 1450Stretch
C=N (Imidazole)1650 - 1550Stretch
C-N1350 - 1000Stretch

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Interactive Data Table: Representative Crystallographic Data for Fused Heterocycles

Compound Crystal System Space Group Key Structural Features Reference
2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazineMonoclinicP2(1)/cPlanar conformation, π-π stacking nih.gov
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxalineMonoclinicP2₁/cDetailed bond lengths and angles mdpi.com
A triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-1Twisted conformation between triazole and indole (B1671886) rings mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are key techniques for probing the electronic structure and photophysical properties of conjugated molecules. The extended π-system of this compound is expected to give rise to distinct absorption and emission characteristics.

Derivatives of related imidazo[1,5-a]quinolines are known to be intensely blue luminescent. nih.gov The absorption spectra of these compounds typically show multiple bands corresponding to π-π* transitions. The position of the absorption maxima (λ_max) and the molar absorption coefficients are sensitive to the solvent polarity and the nature of the substituents. For instance, a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside exhibited dramatic changes in its absorption and fluorescence spectra depending on the protonation state. nih.gov The fluorescence emission of such compounds is often characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima. The quantum yield of fluorescence is a measure of the efficiency of the emission process and is also highly dependent on the molecular structure and environment. rsc.org

Interactive Data Table: Representative Photophysical Data for Fused Imidazoquinoline Derivatives

Compound Type Typical λ_abs (nm) Typical λ_em (nm) Typical Quantum Yield (Φ_F) Observations
Imidazo[1,5-a]quinolines350 - 400430 - 480Moderate to HighIntense blue fluorescence. nih.gov
Benzo[g]imidazo[4,5-c]quinoline nucleoside340 - 390450 - 500Varies with pHProtonation-dependent fluorescence. nih.gov
Imidazo[1,2-a]quinoxalines260 - 380350 - 450VariesPhenyl substitution influences properties.

Computational Chemistry and Molecular Modeling in Imidazo 4,5,1 Ij Pyrrolo 2,3 F Quinoline Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural or property descriptors of a series of compounds with their biological activities or properties. These models are crucial for understanding how chemical structure influences biological function and for predicting the activity of newly designed molecules.

In the context of related heterocyclic structures, 3-D QSAR analyses have been successfully applied to understand the anticancer activities of new imidazo- and pyrrolo-quinolinedione derivatives. nih.gov Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers have developed predictive models for cytotoxic activities against human cancer cell lines. nih.gov

For instance, a CoMFA model for a series of these compounds yielded a cross-validation value (q²) of 0.844 and a Pearson correlation coefficient (r²) of 0.964, indicating a high degree of predictability. nih.gov The corresponding CoMSIA model showed a q² of 0.709 and an r² of 0.969. nih.gov These statistically significant models allowed for the analysis of unknown samples, with calculated values showing excellent agreement with measured in vitro cytotoxic activities, often within an error range of 0.01-0.15. nih.gov Such studies help in identifying the key steric and electrostatic fields around the molecular scaffold that are critical for activity, thereby guiding the synthesis of more potent analogs.

Similarly, 2D-QSAR studies on related imidazoquinazoline derivatives have resulted in statistically significant and cross-validated models that help in exploring and predicting potent antitumor compounds. mdpi.com

Table 1: Statistical Results of 3-D QSAR Studies on Imidazo- and Pyrrolo-quinolinedione Derivatives nih.gov

Model Components Cross-validation Value (q²) Pearson Correlation Coefficient (r²)
CoMFA 4 0.844 0.964
CoMSIA 6 0.709 0.969

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein or nucleic acid target.

Molecular docking simulations have been instrumental in elucidating the binding mechanisms of imidazoquinoline and pyrroloquinoline derivatives with various enzyme targets. These studies reveal crucial information about binding energy, orientation, and specific molecular interactions such as hydrogen bonds and hydrophobic contacts.

For example, docking studies on thio-imidazoquinoline derivatives have shown high docking scores and strong binding energy values against microbial protein targets. nih.gov In one study, selected imidazoquinoline derivatives were docked against targets like S. aureus tyrosyl-tRNA synthetase, revealing the potential mechanism of action. researchgate.net Similarly, derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been investigated as inhibitors of coagulation factor Xa and factor XIa through docking-guided synthesis, helping to understand their structure-activity relationships. mdpi.com

Docking analyses of pyrrolo[1,2-a]quinoline derivatives against potential anti-tubercular targets also highlighted strong interactions within the protein active sites, including hydrogen bonds and pi-pi interactions, which correlated with their experimental activities. nih.gov These simulations are critical for rational drug design, allowing for the optimization of ligand structures to enhance binding affinity and selectivity for a specific enzyme. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Quinoline (B57606) Derivatives

Compound Class Target Enzyme Key Findings
Thio-imidazoquinolines Microbial Proteins High docking scores and strong binding energies. nih.gov
Pyrido[2,3-d] Pyrimidinones Dihydropteroate synthase (S. aureus) Favorable binding energies (-8.40 to -8.90 kcal/mol) and H-bond interactions. mdpi.com
Pyrrolo[1,2-a]quinolines Mycobacterium tuberculosis proteins High binding affinity attributed to strong H-bond and pi-pi interactions. nih.gov
Pyrrolo[3,2,1-ij]quinolin-2(1H)-ones Factor Xa, Factor XIa Guided synthesis of inhibitors for thrombotic disorders. mdpi.com

The planar, polycyclic aromatic structure of many Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline analogs suggests a potential for interaction with nucleic acids. Molecular modeling is used to predict and analyze these binding events. Studies on structurally related 1H-pyrrolo[2,3-f]quinoline derivatives have shown they are capable of forming molecular complexes with double-stranded DNA. nih.gov The predicted binding mode is often intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. nih.gov

Furthermore, research on novel tetracyclic imidazo[4,5-b]pyridine derivatives has demonstrated that their interactions with both DNA and RNA are influenced by the specific placement of amino side chains on the core structure. nih.gov These interactions can result in moderate to high binding affinities, suggesting that DNA and RNA are potential cellular targets for these compounds. nih.gov Similarly, certain triaza-benzo[c]fluorenes, which share structural similarities, have been shown to bind to DNA through an intercalative mode. nih.gov Computational predictions of these binding mechanisms are vital for understanding the compound's potential mode of action, particularly for anticancer applications where DNA interaction is a common mechanism.

Pharmacophore Modeling for Lead Compound Identification and Virtual Screening

Pharmacophore modeling is a cornerstone of drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity. These models serve as 3D queries for screening large compound databases to find novel scaffolds that match the required features.

Ligand-based pharmacophore models are developed from a set of active molecules when the 3D structure of the biological target is unknown. nih.gov The process involves aligning the active compounds and extracting the common chemical features that are presumed to be responsible for their activity. nih.govmdpi.com

This approach has been used to generate key chemical features for various inhibitor classes. mdpi.com For instance, a ligand-based model can be built using a series of known active antagonists for a target protein. mdpi.com The resulting model, which might include features like hydrogen bond donors, acceptors, and hydrophobic regions, can then be used as a 3D query to screen databases for new potential inhibitors. mdpi.comuniv-tlemcen.dz This method is powerful for identifying structurally diverse compounds that retain the necessary features for biological activity. nih.gov

When the three-dimensional structure of the ligand-target complex is available, a structure-based pharmacophore model can be derived. nih.gov This approach maps the key interaction points between the ligand and the active site of the protein. The resulting pharmacophore model represents the essential spatial arrangement of features required for optimal binding. nih.gov

These models are considered highly reliable as they are based on experimentally determined interactions. A structure-based pharmacophore model can be generated from a co-crystallized ligand within a protein's active site. nih.gov The model, comprising features such as hydrogen bond donors, acceptors, and aromatic hydrophobic elements, is then used to perform virtual screening on large compound libraries to identify new molecules that fit the active site and are likely to be active. nih.govjneonatalsurg.com This technique efficiently filters vast chemical spaces to find promising lead compounds for further development. nih.gov

Evaluation and Validation of Pharmacophore Models

No published research is available detailing the evaluation and validation of pharmacophore models specifically for this compound derivatives.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

There are no specific molecular dynamics simulation studies reported in the scientific literature for this compound to analyze its conformational stability or interaction dynamics.

Density Functional Theory (DFT) Calculations for Electronic and Photophysical Properties

No literature could be found that reports on the use of Density Functional Theory (DFT) to calculate the electronic and photophysical properties of this compound.

Structure Activity Relationship Sar Analysis of Imidazo 4,5,1 Ij Pyrrolo 2,3 F Quinoline and Analogues

Influence of Ring Fusion and Isomeric Forms on Biological Activities

Different isomeric forms of imidazopyridines, such as imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, and imidazo[1,2-a]pyridine (B132010), exhibit distinct biological activities due to their structural differences. mdpi.comresearchgate.net This is because the arrangement of the nitrogen atoms affects the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for target binding. mdpi.com

Studies on analogues have shown that even subtle changes in ring structure, such as replacing a carbon atom with a nitrogen atom to create a new ring system, can have a dramatic effect on activity. For instance, in a series of immunostimulatory compounds, derivatives of pyrazolo[3,4-f]quinoline were found to be potent, while their regioisomers, pyrazolo[4,3-f]quinoline derivatives, were inactive. nih.gov This highlights that the specific topology of the fused rings is essential for biological function. The table below illustrates the impact of isomeric forms on biological activity in an analogue series. nih.gov

Table 1: Influence of Isomeric Forms on Immunostimulatory Activity This table is interactive. Users can sort columns by clicking on the headers.

Compound Class Isomeric Form Biological Activity
Pyrazoloquinoline Pyrazolo[3,4-f]quinoline Potent

The presence and orientation of the fused rings in the Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline scaffold create a unique three-dimensional structure. This specific conformation is critical, as it pre-organizes the molecule for binding to its biological target, and any alteration to the ring fusion pattern would significantly change this conformation and, consequently, its activity.

Impact of Substituent Nature and Position on Molecular Activity

The nature and placement of substituents on the core this compound scaffold are critical for fine-tuning its biological activity, selectivity, and pharmacokinetic properties. Research on related imidazoquinoline and imidazopyridine systems has consistently shown that modifications to various positions on the heterocyclic rings can lead to substantial changes in potency and efficacy.

For example, in a study of C7-substituted imidazoquinolines as Toll-like receptor (TLR) 7 and 8 agonists, it was found that electron-donating groups (EDGs) at the C7 position generally result in stronger activation of TLR7/8 compared to electron-withdrawing groups (EWGs). nih.gov This suggests that the electronic properties of the substituent significantly influence the interaction with the receptor. Specifically, compounds with EDGs were up to 4-fold more active for TLR8 and 2-fold more active for TLR7 than the reference compound, resiquimod. nih.gov

In another series of amidino-substituted imidazo[4,5-b]pyridines, the type of amidino group and its substitution pattern greatly affected antiproliferative activity. nih.gov Compounds with an unsubstituted amidino group or a 2-imidazolinyl amidino group at the phenyl ring showed potent activity against colon carcinoma at sub-micromolar concentrations. nih.gov Furthermore, the presence of a bromine atom on the pyridine (B92270) nucleus was also found to be important for activity. nih.gov The table below summarizes the antiproliferative activity of selected imidazo[4,5-b]pyridine analogues. nih.gov

Table 2: Antiproliferative Activity of Substituted Imidazo[4,5-b]pyridine Analogues against Colon Carcinoma (SW620) This table is interactive. Users can sort columns by clicking on the headers.

Compound Substituent at Phenyl Ring Other Key Substituent IC₅₀ (µM)
10 Unsubstituted amidino Bromo 0.4

| 14 | 2-Imidazolinyl | Bromo | 0.7 |

These findings underscore the principle that both the electronic nature and the steric bulk of substituents are key factors. Even minor changes, such as the substitution on a phenyl ring attached to the core scaffold or the introduction of a halogen, can lead to significant gains or losses in biological activity. nih.gov This highlights the importance of systematic exploration of the substitution patterns around the this compound core to optimize its therapeutic potential.

Regioselectivity and Stereochemistry in Relation to Biological Response

Regioselectivity and stereochemistry are critical factors that dictate the biological response of complex molecules like this compound and its analogues. The precise three-dimensional arrangement of atoms and the specific placement of functional groups determine how a molecule fits into and interacts with its biological target.

Regioselectivity , which pertains to the specific position of substituents or ring fusions, has been shown to be a decisive factor for activity in related heterocyclic systems. As mentioned previously, studies on pyrazoloquinoline derivatives demonstrated that the pyrazolo[3,4-f]quinoline regioisomer was a potent immunostimulant, whereas the pyrazolo[4,3-f]quinoline regioisomer was devoid of activity. nih.gov This stark difference underscores that the correct orientation of the heterocyclic core is necessary for biological function.

Stereochemistry , the spatial arrangement of atoms within a molecule, is equally crucial. Biological systems, being chiral themselves, often exhibit a high degree of stereospecificity. A notable example from a related class is the dopamine (B1211576) agonist (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine. The biological activity is associated with the (R)-enantiomer. This highlights that a specific stereochemical configuration is required for potent in vivo activity, likely due to the stereospecific nature of its metabolic activation and interaction with dopamine and serotonin (B10506) receptors.

In another context, the substitution pattern on the C2 position of imidazoquinolines has been shown to be highly sensitive to steric changes. Isomeric substitutions of a C2-butyl group to a C2-isobutyl or C2-cyclopropylmethyl group on a TLR7/8 agonist resulted in the isomers acting as antagonists. nih.gov This indicates that the conformation of the receptor's binding pocket is extremely sensitive to the steric profile of the ligand, and minor changes in stereochemistry can flip the biological response from agonism to antagonism. nih.gov This principle is summarized in the table below.

Table 3: Effect of C2-Substituent Stereoisomerism on TLR7/8 Activity This table is interactive. Users can sort columns by clicking on the headers.

Compound C2-Substituent Biological Response
Parent Agonist n-Butyl Agonist
Analogue 1 Isobutyl Antagonist

These examples emphasize that for the this compound scaffold, both the regiochemistry of any substituents and the stereochemistry of any chiral centers would be expected to have a profound impact on the resulting biological activity.

Scaffold Hopping and Analogue Design Strategies for Enhanced Potency and Selectivity

Scaffold hopping is a powerful strategy in medicinal chemistry used to design new analogues by replacing a central core structure (scaffold) with a different one while retaining similar biological activity. This approach is employed to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For a complex framework like this compound, scaffold hopping can lead to the discovery of structurally diverse compounds that maintain the key pharmacophoric features required for activity.

One common strategy involves replacing one heterocyclic ring system with another that has a similar spatial arrangement of key functionalities. For instance, an indole (B1671886) core has been successfully replaced by an indazole framework to develop dual inhibitors of MCL-1 and BCL-2, demonstrating that such a hop can alter the selectivity profile of the original compound. rsc.org Similarly, a phenyl core has been hopped to a pyrimidine (B1678525) core in an attempt to improve the drug-like properties of protein kinase C (PKC) ligands. exlibrisgroup.com

In the context of quinoline-based compounds, scaffold hopping has been used to design novel chemotypes for various targets. Amodiaquine, a known Nurr1 activator with a 7-chloroquinolin-4-amine (B103981) core, served as a template for a full scaffold hop to a new agonist that shared no structural features with the original lead but exhibited superior potency. nih.gov Another example is the design of 4-aminoquinazolines as antimycobacterial agents, inspired by the pharmacophoric features of known inhibitors, which represents a hop from other known scaffolds to the quinazoline (B50416) core. nih.gov

Future Perspectives and Research Opportunities

Design and Synthesis of Next-Generation Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline Derivatives

The future of this compound research will heavily rely on the development of robust and versatile synthetic methodologies to generate a diverse library of derivatives. Current synthetic strategies for related polycyclic systems often involve multi-step processes. Future work should focus on creating more efficient, atom-economical, and environmentally friendly synthetic routes.

Key research opportunities include:

Development of Novel Synthetic Pathways: Exploration of innovative cyclization strategies, such as transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization, could provide direct access to the core scaffold and its substituted analogues. Drawing inspiration from methods used for related compounds, like the modified Pictet-Spengler approach for imidazo[4,5-c]quinolines, could be a fruitful starting point. researchgate.netrsc.org

Combinatorial Chemistry and Diversity-Oriented Synthesis: Employing combinatorial approaches will be crucial for rapidly generating large libraries of derivatives. By systematically varying substituents at different positions on the imidazole (B134444), pyrrole (B145914), and quinoline (B57606) rings, researchers can extensively explore the structure-activity relationship (SAR).

Green Synthesis Methodologies: The use of sustainable practices, such as catalyst-free reactions, ultrasound irradiation, and green solvents (e.g., ethanol), should be prioritized. researchgate.netnih.gov These approaches not only reduce the environmental impact but can also lead to improved yields and simplified purification processes.

Research DirectionPotential MethodologiesDesired Outcome
Scaffold ConstructionTransition-Metal Catalysis, C-H Activation, Multi-component ReactionsEfficient, high-yield synthesis of the core structure
Derivative GenerationCombinatorial Chemistry, Parallel SynthesisDiverse library for high-throughput screening
Sustainable SynthesisUltrasound/Microwave-assisted reactions, Green SolventsEnvironmentally benign and cost-effective production

Deeper Elucidation of Molecular Mechanisms of Action

Understanding how this compound derivatives interact with biological systems at the molecular level is paramount for their development as therapeutic agents. Given the activities of related compounds, these derivatives are likely to function through specific and potentially novel mechanisms.

Future research should focus on:

Target Identification and Validation: Global chemical proteomics and affinity-based pulldown assays can be employed to identify the direct protein targets of active derivatives. This unbiased approach can uncover novel binding partners and mechanisms. For instance, studies on pyrrolo[3,2-b]quinoxaline derivatives successfully used this method to generate drug-protein interaction profiles. rsc.org

Biochemical and Biophysical Assays: Once potential targets are identified, detailed enzymatic and biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) will be necessary to quantify binding affinities and kinetics.

Structural Biology: Obtaining X-ray crystal structures or cryo-EM data of derivatives in complex with their biological targets will provide atomic-level insights into their binding modes. This information is invaluable for mechanism-based drug design and the rational optimization of lead compounds.

Cellular Pathway Analysis: Techniques such as gene expression profiling, immunofluorescence staining, and cell-based reporter assays will help to unravel the downstream cellular pathways modulated by these compounds, confirming their on-target effects and identifying potential off-target activities. rsc.orgnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The structural similarity of the this compound scaffold to known bioactive molecules suggests a vast and underexplored therapeutic potential. Many quinoline, imidazole, and pyrrole-based compounds exhibit a wide range of pharmacological activities. mdpi.comresearchgate.netnih.gov

Promising therapeutic areas for future investigation include:

Oncology: Fused heterocyclic systems are well-represented in cancer therapy. Future screening efforts should evaluate derivatives against a broad panel of cancer cell lines. nih.govnih.gov Specific molecular targets to investigate, based on activities of analogous structures, include cyclin-dependent kinases (CDKs), Aurora kinases, and topoisomerases. nih.govnih.govnih.gov

Immunology and Inflammation: Certain imidazoquinoline derivatives are known potent immunostimulants. nih.gov The unique structure of this scaffold could be leveraged to develop novel modulators of immune pathways for applications in infectious diseases, vaccinology, or autoimmune disorders.

Infectious Diseases: The quinoline and imidazole moieties are present in numerous antibacterial, antifungal, and antiprotozoal drugs. researchgate.netnih.gov Derivatives of this compound should be screened against a wide range of pathogens, including drug-resistant strains.

Neurodegenerative Diseases: The planar, aromatic nature of the scaffold suggests potential for interaction with protein aggregates (e.g., amyloid-beta, tau) or enzymes implicated in neurodegeneration.

Therapeutic AreaPotential Molecular TargetsRationale Based on Related Compounds
OncologyKinases (CDK9, Aurora), Topoisomerase II, DNAAnticancer activity of pyrrolo-quinolines and imidazo-pyridines nih.govnih.gov
Infectious DiseasesBacterial/Fungal Enzymes, Parasitic ProteinsAntimicrobial properties of quinoline and imidazole heterocycles researchgate.netnih.gov
ImmunologyToll-Like Receptors (TLRs), Cytokine PathwaysImmunostimulatory effects of imidazo[4,5-f]quinolines nih.gov
NeurologyGSK-3β, Monoamine Oxidase, Protein AggregatesCNS activity of various fused heterocyclic systems

Development of Advanced Computational Models and Predictive Tools

In silico methods are indispensable for accelerating the discovery and optimization process. For a novel scaffold like this compound, computational chemistry can guide synthetic efforts and predict biological activities, saving significant time and resources.

Future opportunities in this domain include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can identify key structural features required for biological activity. Such models have been successfully applied to imidazo[4,5-b]pyridine derivatives to predict their potency as kinase inhibitors. nih.gov

Molecular Docking and Dynamics: As biological targets are identified, molecular docking simulations can predict the binding poses of new derivatives within the target's active site. dergipark.org.tr Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time, providing deeper insights into the binding mechanism.

Machine Learning and AI: Artificial intelligence can be used to predict potential biological targets and activities for newly designed derivatives based on their structural features. johnshopkins.edu These predictive models can be trained on large datasets of known active compounds to screen virtual libraries of Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinolines before their synthesis.

ADMET Prediction: Computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds will be essential for prioritizing derivatives with favorable drug-like profiles early in the discovery pipeline.

Expansion of Materials Science Applications and Catalytic Capabilities

Beyond medicine, the rigid, planar, and electron-rich nature of the this compound system makes it an attractive candidate for applications in materials science and catalysis.

Future research directions could involve:

Organic Electronics: The scaffold's extended π-conjugated system suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research on related imidazo[1,5-a]quinolines has already shown their potential as emitter molecules in OLEDs. uni-giessen.de Future work could focus on tuning the electronic properties of the scaffold by adding electron-donating or electron-withdrawing groups to achieve desired emission colors and charge-transport characteristics.

Chemical Sensors: Functionalized derivatives could be designed to bind selectively to specific ions or molecules, leading to a detectable change in their photophysical properties (e.g., fluorescence or color). This could form the basis for novel chemical sensors.

Catalysis: The multiple nitrogen atoms within the heterocyclic system can act as coordination sites for metal ions. This opens up the possibility of using this compound derivatives as ligands in homogeneous catalysis or as building blocks for metal-organic frameworks (MOFs) with catalytic activity. The imidazole nucleus itself is known to participate in catalytic processes. mdpi.com

Q & A

Q. How to mitigate toxicity risks during preclinical development?

  • Methodological Answer : Screen for Ames test positivity to assess mutagenicity. Replace metabolically labile groups (e.g., methyl with trifluoromethyl). Use prodrug strategies to reduce off-target effects .

Methodological Tables

Q. Table 1. Key Synthetic Routes for this compound Derivatives

MethodConditionsYield (%)Key Reference
Microwave-Assisted SynthesisZnCl₂, 150°C, 30 min65–75
GBB-3CRIsocyanide, aldehyde, amine50–60
Catalytic HydrogenationPd/C, H₂ (1 atm), EtOH80–90

Q. Table 2. Standardized Assays for Biological Evaluation

Assay TypeProtocolRelevance
DNA IntercalationEthidium bromide displacementQuantifies binding affinity
Cytotoxicity (IC₅₀)MTT assay, 72h exposureScreens anticancer potential
MutagenicityAmes test (+S9 metabolic activation)Flags genotoxic risks

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.